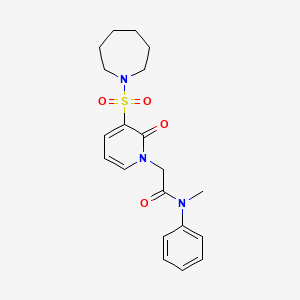

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

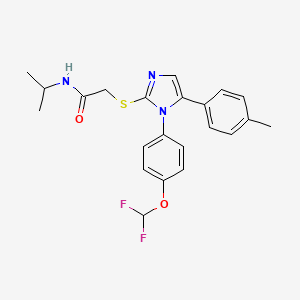

The compound appears to contain an azepane sulfonyl group and a pyridinone group, similar to the compound "8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one" . It also has a N-methyl-N-phenylacetamide group.

Molecular Structure Analysis

The structure of the compound is likely to contain multiple bonds, aromatic bonds, and possibly one or more rings, similar to "3-(azepan-1-ylsulfonyl)-8-ethoxy-2H-chromen-2-one" .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Azepane derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. The compound could serve as a valuable scaffold for designing novel drugs. Researchers can explore modifications around the azepane core to develop potential pharmaceutical agents. For instance, Proheptazine, an opioid analgesic, shares structural similarities with this compound, making it an interesting starting point for further optimization .

Organic Synthesis

The synthesis of non-fused N-aryl azepanes remains an active area of research. This compound’s Pd/LA-catalyzed decarboxylation reaction provides a practical and straightforward methodology for accessing N-aryl azepane derivatives. The mild reaction conditions and ample scope make it an attractive route for organic chemists. Moreover, the resulting products can be further functionalized, expanding their synthetic utility .

Heterocyclic Chemistry

The presence of both a pyridine and an azepane moiety in this compound makes it interesting for heterocyclic chemistry. Researchers can explore its reactivity in various cyclization reactions to access fused or non-fused heterocycles. For example, the combination of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates leads to pyrido[1,2-a]pyrazine derivatives or 1,4-thiazine derivatives, depending on the substituents .

Antifungal Agents

Recent studies have evaluated the antifungal activity of 1-sulfonyl-1,2,3-triazoles. Some derivatives containing specific substituents exhibit significant activity against Candida strains. These findings suggest that exploring the antifungal potential of our compound could yield promising results. Researchers could investigate its mode of action and assess its efficacy against various fungal pathogens .

Materials Science

The unique combination of heterocyclic motifs in this compound could inspire materials scientists. By functionalizing the azepane core, researchers might develop new materials with tailored properties. Potential applications include sensors, polymers, or even drug delivery systems.

Eigenschaften

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-21(17-10-5-4-6-11-17)19(24)16-22-13-9-12-18(20(22)25)28(26,27)23-14-7-2-3-8-15-23/h4-6,9-13H,2-3,7-8,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABAQKDRSUYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)

![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)